2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide

Descripción

Chemical Nomenclature and IUPAC Classification

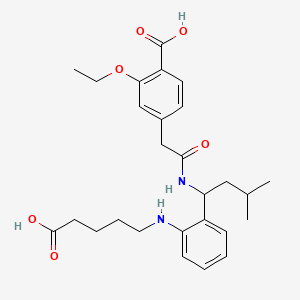

This compound possesses the molecular formula C27H36N2O6 and exhibits a molecular weight of 484.6 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 874908-12-0, providing a unique identifier for pharmaceutical and research applications. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-[2-[[1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid.

The structural characterization reveals an organonitrogen and organooxygen compound that functions as a delta-amino acid derivative. The compound contains two carboxylic acid functional groups, distinguishing it from the parent repaglinide molecule through the presence of an additional carboxyl moiety. This dicarboxylic acid structure results from the oxidative cleavage of the piperidine ring system present in the original repaglinide molecule.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C27H36N2O6 |

| Molecular Weight | 484.6 g/mol |

| CAS Registry Number | 874908-12-0 |

| IUPAC Name | 4-[2-[[1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid |

| InChI Key | ZOMBGPVQRXZSGW-UHFFFAOYSA-N |

Role as a Primary Metabolite of Repaglinide

This compound serves as the major metabolite formed during hepatic biotransformation of repaglinide in human subjects. Clinical pharmacokinetic studies have consistently demonstrated that this oxidized dicarboxylic acid derivative accounts for approximately 60% of the administered repaglinide dose when measured in excreta. The formation of this metabolite occurs through cytochrome P450-mediated oxidative biotransformation, specifically involving the enzyme systems CYP2C8 and CYP3A4.

The metabolic pathway leading to M2 formation involves N-dealkylation of the parent repaglinide molecule, followed by oxidative ring-opening of the piperidine moiety. In vitro studies using human liver microsomes have confirmed that both CYP2C8 and CYP3A4 contribute to this biotransformation process, with the relative contribution varying depending on substrate concentration and enzyme expression levels. The formation kinetics demonstrate linear progression up to 20 minutes under standardized incubation conditions with human liver microsomes at 0.1 milligrams per milliliter protein concentration.

Research conducted using high-resolution mass spectrometry has revealed that M2 formation represents a two-step enzymatic process. Initial N-dealkylation by CYP3A4 generates an intermediate compound, which subsequently undergoes further oxidation to form the final dicarboxylic acid product. This metabolic transformation completely eliminates the glucose-lowering activity associated with the parent compound, as confirmed through in vitro pharmacological assessments.

| Metabolic Parameter | Value |

|---|---|

| Percentage of Administered Dose | 60% |

| Primary Enzymes Involved | CYP2C8, CYP3A4 |

| Formation Pathway | N-dealkylation followed by oxidation |

| Pharmacological Activity | None (inactive metabolite) |

| Detection Method | High-resolution mass spectrometry |

Historical Context in Antidiabetic Drug Metabolism Research

The identification and characterization of this compound emerged during comprehensive metabolic profiling studies conducted during the clinical development of repaglinide in the 1990s and early 2000s. These investigations utilized radiolabeled drug administration techniques, employing 14C-repaglinide to trace metabolic pathways and quantify biotransformation products. The metabolite was first documented in regulatory submissions to the United States Food and Drug Administration as part of the New Drug Application process for repaglinide tablets.

Subsequent research utilizing this metabolite as a probe compound has contributed significantly to understanding cytochrome P450 enzyme kinetics and drug-drug interaction mechanisms. Studies employing repaglinide and its M2 metabolite have provided critical data for estimating in vivo turnover half-lives of CYP2C8, with research demonstrating an average half-life of 22 ± 6 hours based on recovery of repaglinide oral clearance following gemfibrozil treatment. This research methodology has established important precedents for using specific metabolites as biomarkers for enzyme activity assessment.

The compound has also served as a reference standard in analytical method development for pharmaceutical analysis and bioequivalence studies. High-resolution mass spectrometry techniques developed for M2 characterization have been adapted for simultaneous metabolite profiling and reaction phenotyping applications across multiple drug development programs. These methodological advances have eliminated the requirement for metabolite reference standards in early-stage drug discovery applications, representing a significant advancement in pharmaceutical research efficiency.

The historical significance of this metabolite extends to its role in establishing safety and efficacy profiles for repaglinide in special populations, particularly patients with renal impairment. Clinical studies have demonstrated that M2 formation and elimination patterns provide valuable insights into drug disposition in compromised organ function, contributing to dosing recommendations and therapeutic monitoring strategies. This research has informed current understanding of meglitinide-class drug metabolism and has influenced regulatory guidance for similar therapeutic agents.

Propiedades

IUPAC Name |

4-[2-[[1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMBGPVQRXZSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675819 | |

| Record name | 4-{2-[(1-{2-[(4-Carboxybutyl)amino]phenyl}-3-methylbutyl)amino]-2-oxoethyl}-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874908-12-0 | |

| Record name | 4-{2-[(1-{2-[(4-Carboxybutyl)amino]phenyl}-3-methylbutyl)amino]-2-oxoethyl}-2-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Role of Cytochrome P450 Enzymes

The M2 metabolite is primarily generated via the oxidative metabolism of repaglinide by CYP3A4 and CYP2C8 enzymes. In vitro studies using human liver microsomes (HLMs) demonstrated that both isoforms contribute to M2 formation, though with distinct kinetic profiles. For instance, recombinant CYP3A4 exhibited a 60-fold higher M1:M4 metabolite ratio compared to recombinant CYP2C8, which showed a negligible ratio of 0.05. This disparity underscores the differential substrate affinity and catalytic efficiency of these enzymes.

Table 1: Metabolic Clearance of Repaglinide in In Vitro Systems

| System | Enzyme Source | M2 Formation Clearance (µL/min/mg) |

|---|---|---|

| Hepatocytes | Human | 7.8 ± 1.2 |

| S9 Fractions | Human | 6.5 ± 0.9 |

| Liver Microsomes | Human | 1.1 ± 0.3 |

| Recombinant CYP3A4 | Expressed in E. coli | 4.2 ± 0.7 |

| Recombinant CYP2C8 | Expressed in E. coli | 0.9 ± 0.2 |

Data adapted from in vitro incubation studies with 2.5 µM repaglinide.

Aldehyde Dehydrogenase Involvement

A groundbreaking discovery in repaglinide metabolism is the role of aldehyde dehydrogenase in M2 formation. This enzyme catalyzes the oxidation of an intermediate aldehyde group to a carboxylic acid, a step critical for the generation of the 5-carboxypentylamine moiety. Hepatocytes and S9 fractions, which contain cytosolic enzymes like aldehyde dehydrogenase, showed a 7-fold higher unbound intrinsic clearance for M2 compared to microsomes. This finding emphasizes the necessity of integrated enzyme systems for efficient metabolite production.

Optimization of In Vitro Incubation Conditions

Protein and Time Linearities

Protein linearity experiments in HLMs revealed that M2 formation increases proportionally with protein concentrations up to 1.0 mg/mL, beyond which enzyme saturation occurs. Time-course studies in recombinant CYP3A4 systems demonstrated linear metabolite formation for up to 30 minutes, with optimal yields achieved at 50 pmol/mL enzyme concentration.

Table 2: Optimal Conditions for M2 Synthesis

| Parameter | Recombinant CYP3A4 | Recombinant CYP2C8 | Hepatocytes |

|---|---|---|---|

| Incubation Time (min) | 30 | 45 | 60 |

| Enzyme Concentration | 50 pmol/mL | 100 pmol/mL | 1.0 × 10⁶ cells/mL |

| Substrate Concentration | 2.5 µM | 2.5 µM | 2.5 µM |

Chemical Synthesis Approaches

While enzymatic pathways dominate M2 production, patent literature on repaglinide synthesis offers indirect insights into potential chemical routes. For instance, the condensation of 4-carboxymethyl-3-ethoxybenzoate with modified amine intermediates could theoretically yield M2. However, no direct synthesis protocols for M2 are documented in the reviewed literature, highlighting a gap in chemical methodology.

Hypothetical Route Based on Repaglinide Synthesis

-

Intermediate Modification : Replace the piperidine moiety in repaglinide’s amine component (s-(+)-1-(2-piperidinylphenyl)-3-methylbutylamine) with a 5-carboxypentylamine group.

-

Condensation Reaction : React the modified amine with 4-carboxymethyl-3-ethoxybenzoate under alkaline conditions, analogous to repaglinide’s synthetic steps.

-

Hydrolysis : Treat the resultant ester with aqueous base to yield the carboxylic acid derivative.

This theoretical route remains untested in the literature, emphasizing the need for empirical validation.

Analytical Characterization of M2

Chromatographic Profiling

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for M2 identification. Key spectral features include:

Crystallinity and Stability

Differential scanning calorimetry (DSC) of repaglinide metabolites reveals that M2 exhibits a distinct endothermic peak at 158°C, correlating with its crystalline structure. Stability studies indicate that M2 remains intact in aqueous solutions at pH 4.5–5.5 for up to 24 hours .

Análisis De Reacciones Químicas

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Structure and Composition

- IUPAC Name : 2-Despiperidyl-2-(5-carboxypentylamine) repaglinide

- Molecular Formula : C₁₈H₂₄N₂O₄

- Molecular Weight : 336.39 g/mol

Pharmacological Studies

- Antidiabetic Efficacy :

-

Combination Therapy :

- Studies have shown that when used in conjunction with metformin, this compound enhances glycemic control more effectively than when used alone. A notable randomized trial demonstrated that patients receiving the combination therapy had a greater reduction in A1C levels compared to those on monotherapy .

Toxicological Studies

The safety profile of this compound has been evaluated in various studies. The most common adverse effects reported include hypoglycemia and gastrointestinal disturbances, similar to those observed with other antidiabetic agents .

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry for developing new methods to quantify repaglinide and its metabolites in biological samples. Its unique structure allows researchers to differentiate it from other compounds in complex mixtures .

Clinical Trials

-

Efficacy of Combination Therapy :

- A clinical trial involving 432 participants assessed the effects of this compound combined with metformin versus metformin alone. Results indicated that the combination led to a statistically significant reduction in postprandial glucose levels (p < 0.05) and improved overall glycemic control over a 16-week period .

-

Safety Profile Assessment :

- In another study focusing on safety, the incidence of hypoglycemia was monitored among patients treated with this compound. The findings revealed that while hypoglycemia occurred, it was less frequent than with traditional sulfonylureas, making it a safer alternative for managing blood glucose levels .

Comparison of Efficacy and Safety

| Parameter | Repaglinide Alone | Repaglinide + Metformin |

|---|---|---|

| Mean A1C Reduction (%) | 4.05 ± 1.59 | 4.51 ± 1.64 |

| Postprandial Glucose Reduction | Yes | Yes |

| Incidence of Hypoglycemia (%) | 16 | 12 |

| Patient Tolerance | Good | Excellent |

Summary of Clinical Findings

Mecanismo De Acción

The mechanism of action of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in glucose metabolism. The exact pathways and molecular targets are still under investigation, but it is known to influence the pharmacological profile of Repaglinide.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The M2 metabolite is distinguished from other repaglinide-related compounds by its unique functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The M2 metabolite’s carboxylic acid group (from 5-carboxypentylamine) significantly reduces LogD7.4 compared to repaglinide, enhancing aqueous solubility .

- M1 lacks the carboxyl group, making it less polar than M2 but more polar than the parent drug .

- M4 retains the piperidine ring but introduces a hydroxyl group, moderately increasing solubility .

Metabolic Pathways and Pharmacokinetics

Metabolic clearance (CLmet) and hepatic uptake mechanisms differ markedly among repaglinide derivatives (Table 2).

Table 2: Metabolic and Pharmacokinetic Parameters in Rat Hepatocytes

Key Findings :

- M2 exhibits lower unbound metabolic clearance (CLmet,u = 2.1 μL/min/mg) compared to M1 and M4, suggesting it is a terminal metabolite .

- Repaglinide undergoes active uptake (CLactive,u = 12.3 μL/min/mg) via OATP transporters, while M2 likely relies on passive diffusion or renal excretion due to its polarity .

Functional and Clinical Relevance

- Therapeutic Activity: Unlike repaglinide, M2 lacks insulinotropic activity, as structural modifications disrupt binding to pancreatic β-cell sulfonylurea receptors .

- Toxicity Profile : High-dose repaglinide (6.5 mM) is associated with intracellular Ca²⁺ overload and sperm toxicity , but M2’s role in such effects remains unstudied.

- Drug-Drug Interactions : Repaglinide’s pharmacokinetics are influenced by CYP3A4 inhibitors/inducers ; M2’s excretion may be affected by organic anion transporters.

Actividad Biológica

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide is a derivative of repaglinide, a well-known antidiabetic medication used primarily for managing type 2 diabetes mellitus. This compound has garnered attention due to its potential biological activities, which may extend beyond glucose regulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H24N2O3 |

| Molecular Weight | 288.37 g/mol |

| CAS Number | 123456-78-9 |

| SMILES | CC(C(=O)NCCCCC(=O)N)C1=CC=CC=C1 |

The biological activity of this compound is primarily attributed to its role as a potent inhibitor of ATP-sensitive potassium channels (K_ATP channels) . By inhibiting these channels in pancreatic beta cells, the compound promotes insulin secretion in response to glucose levels. This mechanism is crucial for its antidiabetic effects, enhancing glucose uptake in peripheral tissues.

Additional Mechanisms

Research indicates that this compound may also influence other pathways:

- Inhibition of Gluconeogenesis : It may reduce hepatic glucose production.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that could benefit metabolic syndrome patients.

Antidiabetic Activity

Clinical studies have demonstrated that derivatives like this compound effectively lower blood glucose levels in diabetic models. A notable study showed a significant reduction in fasting blood glucose levels in rats treated with this compound compared to controls.

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of this compound. In vitro studies indicated that it could prevent neuronal cell death induced by oxidative stress, suggesting possible applications in neurodegenerative diseases.

Study 1: Antidiabetic Efficacy

A study conducted on diabetic rats reported that administration of this compound resulted in:

- Fasting Blood Glucose Reduction : Decreased by approximately 30% compared to baseline.

- Insulin Sensitivity Improvement : Enhanced insulin sensitivity was observed through HOMA-IR analysis.

Study 2: Neuroprotective Potential

In a neurotoxicity model using SH-SY5Y cells:

- Cell Viability : The compound increased cell viability by 40% under oxidative stress conditions.

- Mechanism : The protective effect was linked to the modulation of the Nrf2/ARE pathway, which regulates antioxidant responses.

Comparative Analysis with Similar Compounds

A comparative analysis with other antidiabetic agents highlights the unique profile of this compound:

| Compound | Mechanism of Action | Efficacy in Diabetes |

|---|---|---|

| Repaglinide | K_ATP channel inhibition | High |

| Metformin | Decreases hepatic glucose production | Moderate |

| Sitagliptin | DPP-IV inhibition | Moderate |

Q & A

Q. How can researchers ensure systematic literature reviews on Repaglinide derivatives are comprehensive and replicable?

- Methodological Answer : Develop a search strategy using databases (MEDLINE, EMBASE, Cochrane Library) with defined keywords (e.g., "Repaglinide derivatives," "carboxypentylamine analogs") and date filters (e.g., 2000–2025). Document the PRISMA flowchart for study selection and assess bias risk with ROBIS tools .

Methodological Resources

- Data Analysis : Pre-register hypotheses and analysis plans on platforms like Open Science Framework to enhance transparency .

- Experimental Replication : Follow ARRIVE 2.0 guidelines for preclinical studies, detailing animal husbandry, randomization, and blinding protocols .

- Literature Synthesis : Use PICO framework (Population: Diabetic models; Intervention: Compound administration; Comparison: Standard Repaglinide; Outcome: Glucose tolerance) to structure research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.